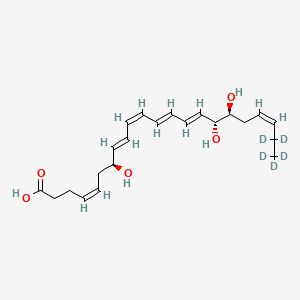
Resolvin D2-d5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Resolvin D2-d5 是一种由 ω-3 脂肪酸(特别是二十二碳六烯酸)衍生的特化促消炎介质。它是一种氘化的 Resolvin D2 形式,这意味着它含有氘原子而不是氢原子。 该化合物在炎症消退中起着至关重要的作用,促进中性粒细胞浸润的终止,刺激巨噬细胞清除凋亡细胞,并帮助组织重塑和稳态 .
准备方法
合成路线和反应条件: Resolvin D2-d5 是通过 15-脂氧合酶和 5-脂氧合酶酶对二十二碳六烯酸进行顺序氧化合成的。 该过程涉及将氘原子掺入分子中,这可以通过氘交换反应或使用氘化的前体来实现 .
工业生产方法: this compound 的工业生产涉及使用高纯度脂类标准品和专门的设备来掺入氘。 该过程通常包括使用气相色谱法或液相色谱法结合质谱法来对化合物进行定量和纯化 .
化学反应分析
反应类型: Resolvin D2-d5 会发生各种化学反应,包括氧化、还原和取代反应。这些反应对其生物活性及稳定性至关重要。
常用试剂和条件:
氧化: 在受控条件下可以使用过氧化氢或分子氧等常用氧化剂。
还原: 还原剂如硼氢化钠或氢化铝锂用于还原特定的官能团。
取代: 取代反应通常在温和条件下涉及卤化物或胺等亲核试剂。
主要产物: 这些反应形成的主要产物包括 this compound 的各种羟基化和氘化衍生物,它们保留了母体化合物的抗炎和促消炎特性 .
科学研究应用
Resolvin D2-d5 具有广泛的科学研究应用,包括:
化学:
- 用作分析化学中定量 Resolvin D2 的内标。
- 由于掺入了氘,因此研究其独特的化学性质 .
生物学:
- 研究其在炎症消退和免疫应答调节中的作用。
- 研究其对白细胞运输和巨噬细胞吞噬作用的影响 .
医学:
- 探索其作为治疗类风湿性关节炎、银屑病和炎症性肠病等慢性炎症性疾病的潜在治疗剂。
- 研究其在减轻败血症中过度细胞因子产生和中性粒细胞募集中的作用 .
工业:
- 用于开发抗炎药物和补充剂。
- 研究其在食品和营养保健品行业的潜在应用 .
作用机制
Resolvin D2-d5 通过多个分子靶点和途径发挥作用:
白细胞运输: 它通过刺激一氧化氮的产生并调节白细胞粘附受体表达来减少白细胞与内皮的相互作用。
巨噬细胞吞噬作用: 它增强凋亡细胞的清除并促进组织重塑。
细胞因子产生: 它减少促炎细胞因子的产生,从而减轻炎症
相似化合物的比较
Resolvin D2-d5 由于其掺入了氘,因此是独一无二的,这增强了它的稳定性并延长了它的生物活性。类似的化合物包括:
Resolvin D1: 另一种由二十二碳六烯酸衍生的特化促消炎介质,以其抗炎特性而闻名。
Resolvin E1: 由二十碳五烯酸衍生,它也在炎症消退中发挥作用。
保护素和马雷辛: 其他类别的特化促消炎介质,在炎症消退中具有类似的功能.
This compound 因其增强的稳定性和延长的活性而脱颖而出,使其成为科学研究和潜在治疗应用中的宝贵化合物。
生物活性
Resolvin D2-d5 (RvD2-d5) is a synthetic derivative of resolvin D2, a specialized pro-resolving mediator (SPM) derived from docosahexaenoic acid (DHA). Resolvins play a critical role in the resolution of inflammation and possess various biological activities that have been extensively studied in recent years. This article delves into the biological activity of RvD2-d5, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.
Overview of Resolvins
Resolvins are bioactive lipid mediators that are generated during the resolution phase of inflammation. They are primarily synthesized from omega-3 fatty acids and exhibit potent anti-inflammatory properties. RvD2 is known to modulate immune responses by regulating leukocyte trafficking, enhancing phagocytosis, and reducing pro-inflammatory cytokine levels.
1. Inhibition of Neutrophil Trafficking:
RvD2-d5 significantly reduces excessive neutrophil infiltration at sites of inflammation. For instance, it has been shown to decrease zymosan-stimulated polymorphonuclear leukocyte (PMN) infiltration by up to 70% at low doses (10 pg per mouse) and to reduce leukocyte adherence and emigration in response to platelet-activating factor (PAF) .
2. Modulation of Cytokine Production:
Research indicates that RvD2-d5 can lower levels of pro-inflammatory cytokines such as IL-6, IL-1β, and TNF-α, which are associated with poor outcomes in inflammatory conditions like sepsis . By dampening these cytokines, RvD2-d5 contributes to the restoration of homeostasis following an inflammatory response.
3. Enhancement of Phagocytic Activity:
RvD2-d5 enhances the phagocytic capabilities of macrophages, facilitating the clearance of pathogens and apoptotic cells from inflamed tissues. This action is crucial for the effective resolution of inflammation .
Therapeutic Potential
Recent studies have explored the therapeutic applications of RvD2-d5 in various models of chronic pain and inflammatory diseases:
1. Neuropathic Pain:
In preclinical models, RvD2 has demonstrated efficacy in reducing mechanical allodynia and heat hyperalgesia associated with neuropathic pain. For example, repetitive intrathecal injections of RvD2 significantly alleviated pain behaviors in mice subjected to sciatic nerve injury . This suggests a potential role for RvD2-d5 in managing chronic pain conditions.
2. Bone Cancer Pain:
RvD2 has also been shown to mitigate pain behaviors in models of bone cancer pain by suppressing spinal IL-17 overexpression and chemokine CXCL1 release . This highlights its potential application in cancer-related pain management.
Data Summary
The following table summarizes key findings regarding the biological activity of RvD2-d5:
Case Studies
Several case studies have underscored the therapeutic potential of resolvins, including RvD2-d5:
- Chronic Pain Management: A study demonstrated that systemic administration of RvD2 effectively reduced chronic pain behaviors in animal models by targeting spinal pathways involved in pain perception.
- Inflammatory Disorders: In models simulating rheumatoid arthritis, RvD2 was found to significantly alter immune cell differentiation and function, suggesting its utility in treating autoimmune conditions.
属性
IUPAC Name |
(4Z,7S,8E,10Z,12E,14E,16R,17S,19Z)-21,21,22,22,22-pentadeuterio-7,16,17-trihydroxydocosa-4,8,10,12,14,19-hexaenoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O5/c1-2-3-9-16-20(24)21(25)17-12-7-5-4-6-10-14-19(23)15-11-8-13-18-22(26)27/h3-12,14,17,19-21,23-25H,2,13,15-16,18H2,1H3,(H,26,27)/b6-4-,7-5+,9-3-,11-8-,14-10+,17-12+/t19-,20+,21-/m1/s1/i1D3,2D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKFAUGXNBOBQDM-XNSNRJMHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC(C(C=CC=CC=CC=CC(CC=CCCC(=O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])/C=C\C[C@@H]([C@@H](\C=C\C=C\C=C/C=C/[C@H](C/C=C\CCC(=O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













